molecular formula C11H13ClFNO2 B1487637 2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide CAS No. 1182438-10-3

2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide

Cat. No. B1487637
CAS RN: 1182438-10-3
M. Wt: 245.68 g/mol
InChI Key: QIAXOTYGNHIHIG-UHFFFAOYSA-N
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Description

“2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide” is a chemical compound with the molecular formula C11H13ClFNO2 . It has a molecular weight of 245.68 . The compound is in powder form .


Synthesis Analysis

The synthesis of a similar compound, N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides, was achieved by the condensation of corresponding hydrazide and aromatic aldehydes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) .


Physical And Chemical Properties Analysis

The compound is a powder and has a molecular weight of 245.68 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Anti-Inflammatory Activity

This compound has been synthesized and studied for its potential anti-inflammatory effects. It’s part of a series of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides, which have shown moderate to excellent anti-inflammatory activity in carrageenan-induced rat paw edema assays . Such compounds could be valuable in developing new nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer side effects than current medications.

Conformational Studies

The stereochemical behavior of similar compounds has been explored using proton nuclear magnetic resonance techniques. These studies are crucial for understanding the most stable stereoisomers and their biological activities. The compound may undergo similar conformational studies to determine its most stable configuration and potential biological efficacy .

Synthesis of Analogues

The compound can serve as a precursor for the synthesis of various analogues with potential pharmacological activities. By altering the functional groups or the aromatic system, researchers can create a library of compounds to be screened for various biological activities .

Cyclooxygenase Inhibition

Compounds with a similar structure have been investigated for their ability to inhibit cyclooxygenase-derived prostaglandin synthesis. This is a key mechanism by which NSAIDs exert their therapeutic effects. The compound could be studied for selective COX-2 inhibition, which would offer anti-inflammatory benefits without the gastrointestinal risks associated with COX-1 inhibition .

Gastrointestinal Safety Profile

Given the importance of developing NSAIDs that do not cause gastric injury, this compound could be part of research aimed at finding safer alternatives. Its structure suggests it might avoid the topical effects and decrease prostaglandin production that lead to gastrointestinal damage .

Renal and Hepatic Safety

The search for NSAIDs that do not cause renal or hepatic complications is ongoing. The compound’s unique structure may contribute to a better safety profile, making it a candidate for further research in this area .

Cardiovascular Safety

The cardiovascular risks associated with some NSAIDs are a significant concern. Research into compounds like 2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide could lead to the discovery of drugs that provide anti-inflammatory benefits without increasing the risk of adverse cardiovascular effects .

Drug Formulation and Delivery

Finally, the compound could be used in the development of new drug formulations, potentially improving the solubility, stability, and delivery of active pharmaceutical ingredients. Its chemical properties might allow it to be incorporated into various delivery systems, such as nanoparticles or liposomes, to enhance drug efficacy .

properties

IUPAC Name

2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2/c1-14(11(15)8-12)6-7-16-10-5-3-2-4-9(10)13/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAXOTYGNHIHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=CC=C1F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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